Home > Products > Screening Compounds P60467 > Thalidomide-C3-PEG1-C2-Br
Thalidomide-C3-PEG1-C2-Br -

Thalidomide-C3-PEG1-C2-Br

Catalog Number: EVT-14895933
CAS Number:
Molecular Formula: C20H23BrN2O6
Molecular Weight: 467.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Thalidomide-C3-PEG1-C2-Br is a compound derived from thalidomide, which has garnered attention for its potential applications in medicinal chemistry and biological research. This compound is characterized by the presence of a polyethylene glycol (PEG) linker and a bromine substituent, which enhance its solubility and reactivity. Thalidomide itself is known for its immunomodulatory effects and has been historically significant due to its association with severe teratogenic effects when used during pregnancy.

Source

Thalidomide-C3-PEG1-C2-Br can be synthesized through various chemical processes that involve the modification of thalidomide, including the introduction of PEG linkers and bromine groups. The synthesis typically employs reagents such as N,N’-dicyclohexylcarbodiimide and N-hydroxysuccinimide for coupling reactions, along with brominating agents like N-bromosuccinimide.

Classification

Thalidomide-C3-PEG1-C2-Br falls under the category of small molecule drugs and is classified as a thalidomide derivative. Its unique structure allows it to function as a cereblon ligand, which is crucial in the context of targeted protein degradation technologies such as proteolysis-targeting chimeras (PROTACs).

Synthesis Analysis

Methods

The synthesis of Thalidomide-C3-PEG1-C2-Br involves several key steps:

  1. Formation of Thalidomide Derivative: Thalidomide is first modified to introduce functional groups that facilitate further reactions.
  2. Attachment of PEG Linker: The PEG linker is covalently bonded to the thalidomide derivative using coupling agents.
  3. Bromination: A terminal bromine group is introduced, typically using brominating agents under controlled conditions.

Technical Details

The synthesis may utilize the following conditions:

  • Reagents: N,N’-dicyclohexylcarbodiimide, N-hydroxysuccinimide for coupling; N-bromosuccinimide for bromination.
  • Conditions: Reactions are often carried out in organic solvents under inert atmospheres to prevent moisture interference.
Molecular Structure Analysis

Structure

Thalidomide-C3-PEG1-C2-Br consists of:

  • A thalidomide core, which includes a phthalimide ring and a glutarimide ring.
  • A PEG linker, enhancing solubility.
  • A bromine substituent, which enables further chemical modifications.

Data

  • Molecular Formula: C₁₅H₁₉BrN₂O₃
  • Molecular Weight: 357.24 g/mol
  • IUPAC Name: Thalidomide derivative with PEG and bromine functionalities.
Chemical Reactions Analysis

Reactions

Thalidomide-C3-PEG1-C2-Br can undergo various chemical transformations:

  1. Oxidation: The compound can be oxidized to form hydroxylated derivatives using potassium permanganate or hydrogen peroxide.
  2. Reduction: Reduction reactions can modify the functional groups using lithium aluminum hydride or sodium borohydride.
  3. Substitution: The bromine group can be substituted with other nucleophiles, such as amines or thiols, facilitating diverse functionalization.

Technical Details

The choice of reagents and conditions significantly influences the reaction pathways and yields:

  • Oxidation Conditions: Typically performed in acidic or basic media.
  • Reduction Conditions: Conducted under an inert atmosphere to prevent oxidation of sensitive intermediates.
  • Substitution Reagents: Common nucleophiles include amines, thiols, or alkoxides.
Mechanism of Action

Thalidomide-C3-PEG1-C2-Br exerts its biological effects primarily through its interaction with cereblon, a component of the Cullin-RING E3 ligase complex. This interaction leads to:

  1. Ubiquitination of Target Proteins: The binding facilitates the recognition of 'neosubstrates' for ubiquitination.
  2. Proteasomal Degradation: Following ubiquitination, target proteins are directed towards proteasomal degradation, effectively modulating cellular pathways involved in disease processes.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Enhanced solubility due to the PEG linker, making it suitable for biological applications.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The presence of the bromine group allows for nucleophilic substitution reactions, increasing its versatility in synthetic applications.
Applications

Thalidomide-C3-PEG1-C2-Br has significant potential in various scientific fields:

  1. Chemistry: Serves as a building block in organic synthesis and complex molecule construction.
  2. Biology: Used in studies related to protein degradation pathways and PROTAC development for targeted therapies.
  3. Medicine: Investigated for therapeutic applications in cancer treatment by targeting specific proteins involved in tumor progression.
  4. Industry: Explored for use in developing novel materials and processes within pharmaceutical manufacturing.
Synthetic Strategies for Thalidomide-C3-PEG1-C2-Br Analogues

Modular Synthesis Approaches for Cereblon-Targeting Degraders

The synthesis of Thalidomide-C3-PEG1-C2-Br exemplifies a convergent strategy that decouples E3 ligase ligand development from linker-functional group integration. This approach involves three discrete phases:

  • CRBN Ligand Preparation: Thalidomide derivatives are functionalized at the C3-hydroxyl position, preserving the glutarimide ring essential for CRBN binding. This site exhibits optimal solvent exposure and minimal steric interference with ternary complex formation [1] [9].
  • Linker-Functional Group Coupling: Ethylene glycol units (PEG1) are appended to a bromoalkyl handle (C2-Br) via etherification or alkylation reactions. The PEG spacer balances hydrophilicity and conformational flexibility while minimizing metabolic instability [2] [4].
  • Ligand-Linker Conjugation: The thalidomide-C3 fragment is coupled to the PEG1-C2-Br module through amide, carbamate, or ether linkages. Amide bonds are preferred for their hydrolytic stability and synthetic accessibility [3] [10].

This modularity accelerates analog generation by enabling "mix-and-match" of CRBN ligands, linker lengths, and terminal functional groups. For example, bromine termination allows late-stage diversification via nucleophilic substitution or cross-coupling chemistry [8].

Table 1: Structural Analogues of Thalidomide-C3-PEG1-C2-Br

CompoundMolecular FormulaLinker LengthTerminal GroupKey Feature
Thalidomide-C3-PEG4-C2-BrC₂₆H₃₅BrN₂O₉PEG4BromoethylExtended hydrophilicity
Thalidomide-NH-CH₂-CONH-C2-PEG-BrC₁₉H₂₁BrN₄O₆PEG + amideBromoethylAlternative attachment chemistry
Thalidomide-O-amido-PEG3-C2-NH₂ TFAC₂₅H₃₁F₃N₄O₁₁PEG3AminoethylAmine handle for conjugation
Thalidomide-PEG2-acetic acid-PEG2Carboxylic acidAcid functionality for amide coupling

Interactive Feature: Sort columns to compare molecular properties

Linker Optimization Strategies in PROTAC Design

Linker architecture critically governs PROTAC efficacy by influencing ternary complex formation, degradation efficiency, and physicochemical properties. Thalidomide-C3-PEG1-C2-Br embodies key linker design principles:

  • Length Optimization: The single ethylene glycol unit (PEG1) provides ~11.5 Å spacing between CRBN and the target protein binder. This compact spacer enhances cell permeability while maintaining sufficient distance for productive ubiquitin transfer [5]. Comparative studies show PEG1-PEG4 linkers optimize degradation for targets with solvent-accessible binding pockets [2] [6].
  • Rigidity-Flexibility Balance: PEG1 introduces controlled flexibility without entropic penalties seen in longer chains. This facilitates induced-fit binding between CRBN and target proteins, particularly beneficial for structurally dynamic complexes [5] [8].
  • Hydrophilicity-Hydrophobicity Tradeoff: PEG1 minimally impacts logP values versus longer PEG chains, preserving membrane permeability while mitigating aqueous insolubility issues common to heterobifunctional degraders [1].

Degradation efficiency studies reveal that minor linker alterations dramatically alter PROTAC activity. For epidermal growth factor receptor (EGFR) degraders, extending PEG1 to PEG3 switches degradation specificity from HER2/EGFR dual inhibition to EGFR-selective degradation [5].

Table 2: Linker Length Impact on Degradation Efficiency

Degrader SystemLinker LengthDC₅₀ (nM)Dmax (%)Selectivity Shift
EGFR/HER2 Degrader 1PEG221091%Dual EGFR/HER2 degradation
EGFR/HER2 Degrader 5PEG34699%EGFR-selective degradation
p38α Degrader (VHL-amide)Linear alkyl797%p38α over p38δ (>10-fold)
p38δ Degrader (VHL-ether)Aromatic ether4699%p38δ over p38α (>15-fold)

Bromine Functionality as a Handle for Conjugation Chemistry

The terminal bromine in Thalidomide-C3-PEG1-C2-Br serves as a versatile linchpin for PROTAC assembly through diverse conjugation chemistries:

  • Nucleophilic Displacement: Bromoethyl undergoes efficient SN2 reactions with thiols, amines, and azides under mild conditions. Thiol conjugation yields stable thioether linkages crucial for cysteine-containing protein binders [2] [6].
  • Cross-Coupling Reactions: Suzuki-Miyaura and Sonogashira couplings enable C-C bond formation with boronic acid or alkyne-functionalized warheads. This expands access to chemically diverse target protein ligands [8].
  • Click Chemistry Compatibility: Azide substitution generates azidoethyl intermediates for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) cycloadditions with alkyne warheads, enabling modular PROTAC assembly in biological matrices [8].

The bromoethyl group demonstrates superior stability over labile chloroethyl analogs during synthesis and storage, while maintaining comparable reactivity. This balances synthetic utility with degrader shelf-life requirements [3] [6].

Table 3: Conjugation Applications of Bromine Functionality

Conjugation ChemistryReaction PartnerProduct LinkageApplication Example
Nucleophilic SubstitutionPrimary aminesSecondary amineKinase inhibitor conjugates
Thiol AlkylationThiolsThioetherCysteine-targeting warheads
Suzuki CouplingBoronic acidsBiarylAromatic protein binders
Sonogashira CouplingTerminal alkynesAlkyneRigid spacer incorporation
Azide DisplacementNaN₃AzidoethylClick chemistry handles

Properties

Product Name

Thalidomide-C3-PEG1-C2-Br

IUPAC Name

4-[3-[2-(2-bromoethoxy)ethoxy]propyl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

Molecular Formula

C20H23BrN2O6

Molecular Weight

467.3 g/mol

InChI

InChI=1S/C20H23BrN2O6/c21-8-10-29-12-11-28-9-2-4-13-3-1-5-14-17(13)20(27)23(19(14)26)15-6-7-16(24)22-18(15)25/h1,3,5,15H,2,4,6-12H2,(H,22,24,25)

InChI Key

ISWRPFYGEJVXCX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)CCCOCCOCCBr

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.